p-Phenetidine, the parent compound, is synthesized from aniline through a series of chemical reactions including ethylation. The citrate form is created by neutralizing p-phenetidine with citric acid, resulting in a salt that is more soluble in water compared to its base form. This enhances its bioavailability for various applications, particularly in drug formulation.
The synthesis of p-phenetidine citrate typically involves the following steps:
p-Phenetidine citrate can undergo various chemical reactions typical for amines and carboxylic acid derivatives:
The mechanism of action for compounds derived from p-phenetidine, including its citrate form, often relates to their ability to interact with biological targets such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in pain pathways or inflammation when used as a pharmaceutical agent.
The physical and chemical properties of p-phenetidine citrate include:
These properties make it suitable for use in various formulations where solubility and stability are critical.
p-Phenetidine citrate has several applications in scientific research and pharmaceutical development:
Systematic Nomenclature:
Molecular Composition:
Table 1: Chemical Identifiers for p-Phenetidine Citrate
Identifier Type | Value |
---|---|
CAS Registry Number | 126-43-2 |
ChemSpider ID | 1464815 |
Molecular Formula | C₁₄H₁₉NO₈ |
IUPAC Name | 4-Ethoxybenzenamine; 2-hydroxypropane-1,2,3-tricarboxylic acid |
Common Synonyms | Citrophen; p-Phenetidine citrate |
Origin and Role in Analgesic Development:p-Phenetidine emerged in the 1880s as the primary metabolite of phenacetin (acetophenetidin), a once-popular analgesic. Phenacetin itself was synthesized in 1878 and marketed extensively for pain and fever management. However, by the 1960s, epidemiological studies linked phenacetin to renal papillary necrosis and urothelial cancers. Research later identified p-phenetidine—not phenacetin or paracetamol—as the nephrotoxic agent. Kankuri et al. (2003) demonstrated that p-phenetidine inhibits renal prostaglandin synthesis at nanomolar concentrations, disrupting blood flow in kidney tissues [1] [3] [8].
Citrate Salt Development:To improve handling stability, the citrate salt (Citrophen) was developed. Unlike the free base, which oxidizes into mutagenic quinone-imines, the citrate form offers:
Table 2: Key Historical Milestones for p-Phenetidine
Year | Event | Significance |
---|---|---|
1878 | Synthesis of phenacetin | Introduced as an analgesic |
1887 | Phenacetin enters clinical use | First widespread non-opioid painkiller |
1960s | Reports of renal toxicity | Associated with "phenacetin nephropathy" |
2003 | Kankuri et al. identifies p-phenetidine's COX inhibition | Mechanistic explanation for renal toxicity |
Ongoing | Use as a chemical intermediate | Replaced therapeutically by safer analgesics |
Role as a Synthetic Intermediate
Despite its discontinued therapeutic use, p-phenetidine citrate remains industrially valuable:
Physicochemical Advantages of Citrate Salt
Table 3: Industrial Applications of p-Phenetidine Citrate
Sector | Application | Function |
---|---|---|
Pharmaceuticals | Phenacaine synthesis | Local anesthetic precursor |
Dyestuffs | Azo dye production | Diazotization coupling component |
Agrochemicals | Ethoxyquin synthesis | Antioxidant for feedstuffs |
Food Industry | Dulcin (sweetener) precursor | Historical sweetening agent |
Biochemical Research Relevance
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1